molecular formula C27H29N3O4 B4287738 6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one

6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one

Cat. No.: B4287738
M. Wt: 459.5 g/mol
InChI Key: XQWSNXBNOZWXCB-UHFFFAOYSA-N
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Description

6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes an ethoxy group, a piperazinyl moiety, and an oxazolyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Piperazinyl Moiety: The piperazinyl group can be introduced through a nucleophilic substitution reaction using 1-chloromethyl-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine.

    Final Coupling: The final step involves coupling the piperazinyl intermediate with the chromen-2-one core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The piperazinyl moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives and piperazinyl compounds:

    Chromen-2-one Derivatives: Compounds such as coumarin and warfarin share the chromen-2-one core but differ in their substituents and biological activities.

    Piperazinyl Compounds: Compounds like piperazine and its derivatives are known for their diverse pharmacological properties.

List of Similar Compounds

  • Coumarin
  • Warfarin
  • Piperazine
  • 1-chloromethyl-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-ethoxy-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-3-32-22-9-10-25-23(16-22)21(15-26(31)34-25)17-29-11-13-30(14-12-29)18-24-19(2)33-27(28-24)20-7-5-4-6-8-20/h4-10,15-16H,3,11-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWSNXBNOZWXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=C(OC(=N4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 2
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6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 3
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6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
6-ethoxy-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2H-chromen-2-one

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